1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea
Description
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a bis-indole urea derivative characterized by a urea core linking two distinct indole moieties. The primary indole group is substituted at position 3, while the second indole is substituted at position 1 via an ethyl bridge and carries a methyl group at position 2. Its molecular formula is C₂₀H₂₀N₄O, with a calculated molecular weight of 332.41 g/mol.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-12-15-6-2-5-9-19(15)24(14)11-10-21-20(25)23-18-13-22-17-8-4-3-7-16(17)18/h2-9,12-13,22H,10-11H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFICJBQSUJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-(2-methyl-1H-indol-1-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The urea linkage can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The indole moieties can bind to proteins and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key structural distinction lies in its bis-indole architecture, contrasting with analogs that feature aryl or heteroaryl substituents. Below is a comparative analysis of substituents, molecular weights, and physicochemical properties:
Key Observations :
- Thiourea derivatives (e.g., Compound 79) exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance binding to viral targets .
- Bulky substituents, as seen in C1 and CHEMBL254773, increase molecular weight and may limit bioavailability .
Antibacterial Activity:
- Thiourea Derivatives : 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea demonstrated potent activity against Staphylococcus aureus and Streptococcus cocci (MIC: 2–4 µg/mL), attributed to electron-withdrawing chloro groups enhancing membrane disruption .
- C1 (): Inhibited Pseudomonas aeruginosa biofilm formation at 10 µM, likely through interference with quorum-sensing pathways .
Antiviral Activity:
- Compound 79 () : Showed anti-HIV-1 activity (EC₅₀: 0.8 µM), with the 4-bromophenyl group critical for binding to viral reverse transcriptase .
Antitumor Potential:
Structure-Activity Relationship (SAR) Insights
Indole Substitution :
- 3-Substituted indoles (e.g., target compound) favor π-π stacking with biological targets, while 1-substituted indoles (e.g., C1) may enhance steric interactions .
Urea vs. Thiourea :
- Thioureas (e.g., Compound 79) exhibit stronger hydrogen-bonding capacity, improving affinity for viral proteases .
Aryl Substituents :
- Electron-withdrawing groups (e.g., -Br, -F) enhance antibacterial and antiviral activities by increasing electrophilicity .
Biological Activity
1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole-derived urea has been studied for its effects on various biological systems, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing indole structures often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several studies.
Anticancer Activity
A significant body of research highlights the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.48 |
| HCT116 (Colon Cancer) | 0.78 |
These values indicate that the compound is more potent than some established anticancer agents, suggesting its potential as a lead compound for further development .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to G1 phase arrest in MCF-7 cells, indicating an interference with cell cycle progression.
- Induction of Apoptosis : Increased activity of caspase 3/7 has been observed, suggesting that the compound induces apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar indole derivatives:
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry assessed various indole derivatives, including related structures to our compound. It found that modifications at specific positions significantly impacted biological activity, particularly against melanoma and breast cancer cell lines .
- Mechanistic Insights : Another investigation focused on the molecular interactions of indole-based compounds with target proteins involved in cancer progression, revealing that these compounds can effectively inhibit protein kinases associated with tumor growth .
Comparative Analysis
A comparative analysis with other indole derivatives shows varying degrees of activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 0.48 | Anticancer |
| Prodigiosin | 1.93 | Anticancer |
| Other Indole Derivatives | Varies | Anticancer/Antimicrobial |
This table illustrates that while our compound shows strong activity, other derivatives may also have useful properties depending on their structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
